molecular formula C15H18ClNO B175972 [3-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 17399-25-6

[3-(3-Phenylpropoxy)phenyl]amine hydrochloride

Cat. No.: B175972
CAS No.: 17399-25-6
M. Wt: 263.76 g/mol
InChI Key: HYKNBDKNGSFCEM-UHFFFAOYSA-N
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Description

[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is a secondary amine derivative featuring a phenylpropoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₅H₁₈ClNO, with a molecular weight of 263.77 g/mol . The compound is identified by two distinct CAS Registry Numbers: 17399-25-6 (IUPAC name: this compound) and 108715-56-6 (IUPAC name: [2-(3-phenylpropoxy)phenyl]amine hydrochloride) , indicating positional isomerism (meta vs. ortho substitution).

Properties

IUPAC Name

3-(3-phenylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKNBDKNGSFCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586414
Record name 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
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Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17399-25-6
Record name Benzenamine, 3-(3-phenylpropoxy)-, hydrochloride (1:1)
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Record name NSC 211700
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Record name 17399-25-6
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Record name 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
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Preparation Methods

Etherification of 3-Nitrophenol

The synthesis begins with the formation of the intermediate 3-(3-phenylpropoxy)nitrobenzene. This step involves a nucleophilic aromatic substitution reaction between 3-nitrophenol and 3-phenylpropyl bromide. A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C) for 12–24 hours.

Representative Reaction Conditions:

ReagentSolventTemperatureTime
3-NitrophenolDMF80°C18 hr
3-Phenylpropyl bromide
K₂CO₃

The product is isolated via aqueous workup, extraction with dichloromethane, and purification by recrystallization or column chromatography.

Reduction of Nitro to Amine

The nitro group in 3-(3-phenylpropoxy)nitrobenzene is reduced to an amine to yield 3-(3-phenylpropoxy)aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most common method, achieving near-quantitative yields. Alternatively, transfer hydrogenation with ammonium formate and Pd/C in methanol offers a safer, solvent-based approach.

Example Procedure:

  • Dissolve 3-(3-phenylpropoxy)nitrobenzene (10 mmol) in methanol (50 mL).

  • Add 10% Pd/C (0.5 g) and ammonium formate (15 mmol).

  • Stir at 30°C for 2–4 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 3-(3-phenylpropoxy)aniline as a pale-yellow oil.

Formation of Hydrochloride Salt

The final step involves treating 3-(3-phenylpropoxy)aniline with hydrochloric acid (HCl) to form the hydrochloride salt. This is typically achieved by dissolving the free base in a solvent such as ethanol or diethyl ether and adding concentrated HCl dropwise. The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Critical Parameters:

  • Acid Concentration: 6 M HCl ensures complete protonation.

  • Solvent Choice: Ethanol favors rapid crystallization.

  • Temperature: Cooling (0–5°C) improves yield and purity.

Optimization of Reaction Conditions

Etherification Efficiency

The choice of base significantly impacts the etherification yield. Cesium carbonate (Cs₂CO₃), with its higher basicity and solubility in DMF, outperforms potassium carbonate, reducing reaction times to 6–8 hours. Microwave-assisted synthesis has also been explored, achieving 95% conversion in 1 hour at 120°C.

Reduction Alternatives

While catalytic hydrogenation is efficient, limitations include the need for high-pressure equipment. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol provides a low-cost alternative, albeit with lower yields (70–75%).

Salt Crystallization

Recrystallization from isopropanol yields larger crystals with higher purity compared to ethanol. Adding antisolvents like diethyl ether during crystallization further enhances recovery rates.

Comparative Analysis of Alternative Methods

Direct Amination Approaches

Attempts to bypass the nitro intermediate via Buchwald-Hartwig amination of 3-(3-phenylpropoxy)bromobenzene have been reported. However, this method requires expensive palladium catalysts and ligands, making it less practical for large-scale synthesis.

Solid-Phase Synthesis

Immobilizing 3-nitrophenol on resin supports enables stepwise synthesis in combinatorial chemistry. While advantageous for parallel synthesis, the approach suffers from low throughput and high resin costs.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31–7.22 (m, 5H, Ar–H), 6.82–6.75 (m, 3H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.78 (t, J = 7.6 Hz, 2H, CH₂Ph), 2.10 (quintet, J = 7.0 Hz, 2H, CH₂).

  • IR (KBr): 3360 cm⁻¹ (N–H stretch), 1245 cm⁻¹ (C–O–C asym. stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to verify purity (>98%). Residual solvents are quantified via gas chromatography (GC).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing DMF with acetonitrile reduces solvent recovery costs. Similarly, recycling Pd/C via filtration and reactivation lowers catalyst expenses.

Waste Management

Neutralization of acidic and basic waste streams with calcium hydroxide (Ca(OH)₂) and acetic acid, respectively, ensures compliance with environmental regulations.

Challenges and Limitations

Byproduct Formation

Over-alkylation during etherification generates diaryl ether byproducts. Using a 1:1 molar ratio of 3-nitrophenol to 3-phenylpropyl bromide minimizes this issue.

Stability of Free Amine

3-(3-Phenylpropoxy)aniline is prone to oxidation, necessitating inert atmospheres during storage. Conversion to the hydrochloride salt immediately after synthesis mitigates degradation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Phenylpropoxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenylpropoxy group.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylpropoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating various diseases and conditions, particularly those involving the central nervous system.

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of various industrial chemicals. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s bioactivity and reactivity are influenced by the position of the phenylpropoxy group:

  • [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride (CAS 108715-56-6): The ortho-substituted isomer may exhibit steric hindrance, reducing interaction with planar biological targets compared to the meta isomer .
  • [3-(Heptyloxy)phenyl]amine Hydrochloride (CAS 1049788-18-2): Features a longer aliphatic chain (heptyloxy), increasing lipophilicity (logP ≈ 3.8) compared to the phenylpropoxy derivative (logP ≈ 3.2) .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
[3-(3-Phenylpropoxy)phenyl]amine HCl C₁₅H₁₈ClNO 263.77 17399-25-6 Meta-substituted phenylpropoxy
[2-(3-Phenylpropoxy)phenyl]amine HCl C₁₅H₁₈ClNO 263.77 108715-56-6 Ortho-substituted phenylpropoxy
[3-(Heptyloxy)phenyl]amine HCl C₁₃H₂₂ClNO 243.78 1049788-18-2 Aliphatic heptyloxy chain
N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine C₂₅H₂₅N₂O₂ 385.48 Not Provided Quinoline core with antitumor activity

Biological Activity

[3-(3-Phenylpropoxy)phenyl]amine hydrochloride is a compound with significant potential in pharmaceutical and chemical research. Its unique structure, characterized by a phenylpropoxy group attached to a phenylamine backbone, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

  • Molecular Formula: C15H17NO·HCl
  • CAS Number: 17399-25-6
  • Physical State: Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. This interaction modulates their activity, influencing various biochemical pathways. The compound is particularly noted for its potential effects on the central nervous system (CNS), where it may act as an inhibitor or modulator of neurotransmitter receptors.

Antifungal Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antifungal properties. For example, derivatives with similar phenyl moieties showed activity against Candida albicans and Candida parapsilosis, suggesting that modifications in the structure can enhance biological efficacy .

CompoundTarget OrganismMIC (μg/mL)Reference
2dC. albicans1.50
2eC. parapsilosis1.23

Central Nervous System Activity

The compound is under investigation for its potential therapeutic effects on CNS disorders. Its ability to modulate neurotransmitter systems may provide insights into developing treatments for conditions such as depression and anxiety.

Case Studies

  • Study on Structural Variations:
    A study focused on the impact of substituents on the phenyl ring of related compounds demonstrated that electronegative atoms like fluorine and chlorine significantly enhanced antifungal activity . This suggests that similar modifications to this compound could optimize its biological effects.
  • In Silico Studies:
    Molecular docking studies revealed that compounds similar to this compound effectively bind to the active site of critical enzymes involved in fungal metabolism, indicating potential as antifungal agents .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate low cytotoxicity levels, making it a candidate for further pharmacological development .

Q & A

Q. How to resolve discrepancies between computational predictions and experimental receptor binding data?

  • Methodological Answer :
  • Docking Validation : Perform molecular dynamics simulations with crystal structures of target receptors (e.g., HTR2A PDB: 6WGT) .
  • Mutagenesis : Engineer receptor mutants (e.g., HTR2A D155A) to test predicted binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational ΔG values .

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